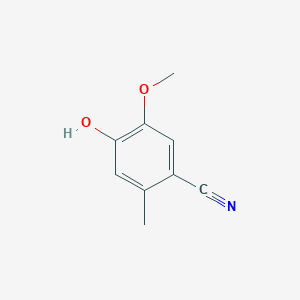

4-Hydroxy-5-methoxy-2-methylbenzonitrile

Description

4-Hydroxy-5-methoxy-2-methylbenzonitrile is a substituted benzonitrile derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 4, 5, and 2 of the benzene ring, respectively.

Properties

IUPAC Name |

4-hydroxy-5-methoxy-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKBKQJTEMLZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxy-2-methylbenzonitrile typically involves the nitration of a precursor compound followed by reduction and subsequent functional group modifications. One common synthetic route includes:

Nitration: The precursor compound undergoes nitration using a mixture of nitric acid and sulfuric acid.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

Functional Group Modification: The amino group is converted to a nitrile group through a dehydration reaction using reagents like phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Formation of 4-hydroxy-5-methoxy-2-methylbenzaldehyde.

Reduction: Formation of 4-hydroxy-5-methoxy-2-methylbenzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-5-methoxy-2-methylbenzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-2-methylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The nitrile group may also play a role in binding to active sites or influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Hydroxy-5-methoxy-2-methylbenzonitrile

| Compound Name | Substituent Positions | Functional Groups | CAS Number | Key Differences |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzonitrile | 4-OH, 3-OCH₃, 1-CN | Hydroxy, methoxy, nitrile | [4562-27-0] | Methoxy at position 3 vs. 5 |

| 5-Bromo-2-hydroxybenzonitrile | 2-OH, 5-Br, 1-CN | Hydroxy, bromine, nitrile | N/A | Bromine replaces methoxy/methyl |

| 2-Hydroxy-5-methoxy-4-methylbenzoic acid | 2-OH, 5-OCH₃, 4-CH₃, 1-COOH | Hydroxy, methoxy, methyl, carboxylic acid | [1378826-98-2] | Carboxylic acid replaces nitrile |

Key Observations :

- Positional Isomerism : 4-Hydroxy-3-methoxybenzonitrile (CAS 4562-27-0) differs in the methoxy group’s position (3 vs. 5), which alters hydrogen-bonding patterns and crystallinity. For example, 5-Bromo-2-hydroxybenzonitrile forms infinite one-dimensional chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.81 Å), a feature likely shared with the target compound .

- Functional Group Variations : Replacing the nitrile group with a carboxylic acid (e.g., 2-Hydroxy-5-methoxy-4-methylbenzoic acid) significantly impacts acidity and solubility. Nitriles are generally less polar and more reactive toward nucleophiles compared to carboxylic acids .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound (Predicted) | 5-Bromo-2-hydroxybenzonitrile (Observed) | 4-Hydroxy-3-methoxybenzonitrile (Observed) |

|---|---|---|---|

| Melting Point | ~120–130°C (estimated) | N/A | N/A |

| Hydrogen Bonding | O–H⋯N (intramolecular) | O–H⋯N (intermolecular chains) | Likely similar to positional isomers |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Low in water; soluble in chloroform | Similar to nitrile analogs |

Notes:

Biological Activity

4-Hydroxy-5-methoxy-2-methylbenzonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Nitration : The precursor compound undergoes nitration using a mixture of nitric acid and sulfuric acid.

- Reduction : The nitro group is reduced to an amino group using a reducing agent like iron and hydrochloric acid.

- Functional Group Modification : The amino group is converted to a nitrile group through dehydration reactions using reagents such as phosphorus oxychloride.

These synthetic routes allow for the production of this compound with high purity, essential for biological activity studies.

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl and methoxy groups facilitate hydrogen bonding, potentially modulating enzyme or receptor activity. The nitrile group may enhance binding affinity to active sites, influencing the compound's reactivity and biological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in drug development.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities are ongoing, with initial results showing promise in reducing inflammation markers in vitro.

Case Studies

-

Anticancer Activity : In vitro studies have shown that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential for therapeutic applications .

Compound Cell Line IC50 (µM) Similar Derivative A MCF-7 0.65 Similar Derivative B A549 1.25 This compound U937 TBD - Enzymatic Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to clarify its exact mechanisms and efficacy.

Research Findings

Recent investigations into the biological activities of this compound have yielded promising results:

- Cytotoxicity : Studies report that certain derivatives show higher cytotoxicity compared to established chemotherapeutics like doxorubicin, suggesting a need for further structural optimization to enhance efficacy .

- Selectivity : Flow cytometry assays have revealed that some derivatives induce apoptosis in cancer cell lines in a dose-dependent manner, indicating their potential as targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.